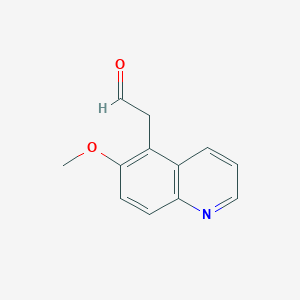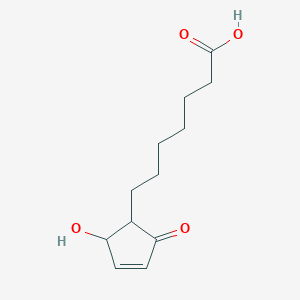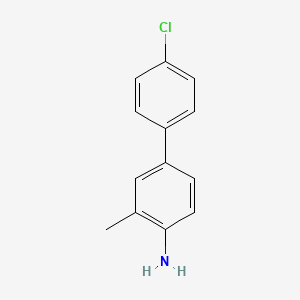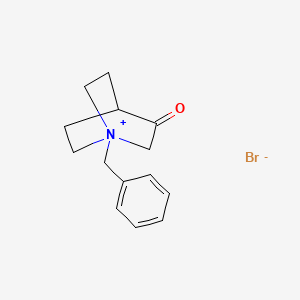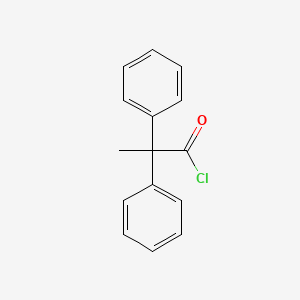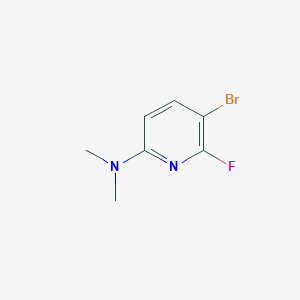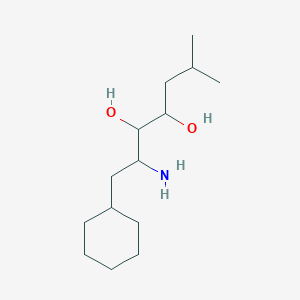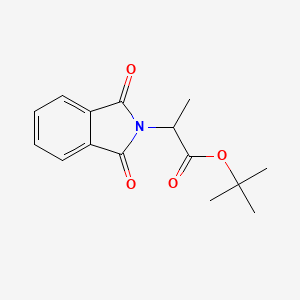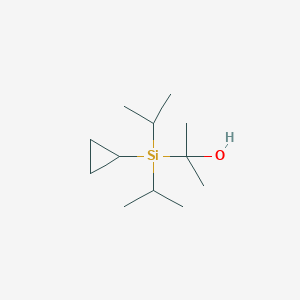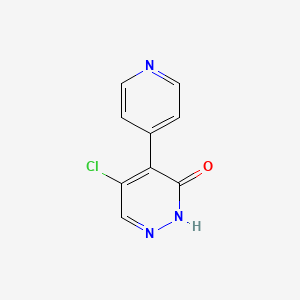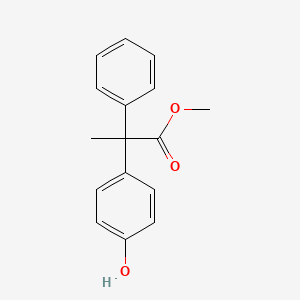![molecular formula C12H16O4 B8319750 3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B8319750.png)
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde
描述
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C11H14O4. It is a benzaldehyde derivative, characterized by the presence of three ethoxy groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-(2-methoxyethoxy)ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反应分析
Types of Reactions
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-(2-Methoxyethoxy)ethoxy)benzoic acid.
Reduction: 3-(2-(2-Methoxyethoxy)ethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
- 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde
- 3,4-bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde
- ETHYL 3,4-BIS (2-METHOXYETHOXY)BENZOATE
Uniqueness
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde is unique due to the presence of three ethoxy groups, which impart distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in nucleophilic substitution reactions. This makes it a valuable compound in various chemical syntheses and industrial applications .
属性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
3-[2-(2-methoxyethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-14-5-6-15-7-8-16-12-4-2-3-11(9-12)10-13/h2-4,9-10H,5-8H2,1H3 |
InChI 键 |
NKIMHTKPNQQBDY-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOC1=CC=CC(=C1)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
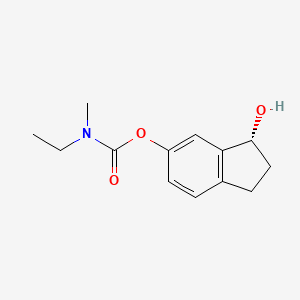
![[4-(3-hydroxy-1-propynyl)phenyl]boronic Acid](/img/structure/B8319683.png)
![Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]-](/img/structure/B8319691.png)
